molecular formula C10H9NO4 B1605657 N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide CAS No. 79835-12-4

N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide

Cat. No.: B1605657
CAS No.: 79835-12-4
M. Wt: 207.18 g/mol
InChI Key: WTXGGRCXQNTYGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves a Pd-catalyzed C-N cross-coupling . Another study describes the preparation of a similar compound via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .

Scientific Research Applications

Synthesis and Chemical Properties

  • A synthetic method for N-arylformamide derivatives, including compounds similar to N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide, was developed using α-iodo-N-arylacetamides with formamide, applicable to substrates with various electron-donating or withdrawing groups. This method yields moderate to excellent outcomes, indicating the compound's significance in organic synthesis (Chiang et al., 2016).

Biological Activities and Applications

  • Antibacterial and Urease Inhibition :

    • N-(6-Arylbenzo[d]thiazol-2-acetamide derivatives displayed significant urease inhibitory activity, indicating potential applications in treating diseases related to urease enzyme activity. This includes compounds structurally related to this compound (Gull et al., 2016).
  • Antioxidant and Anti-inflammatory Activities :

    • Certain N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives demonstrated notable antioxidant and anti-inflammatory properties, suggesting their relevance in combating oxidative stress and inflammation-related conditions (Koppireddi et al., 2013).
  • Antitumor Activities :

    • N-(5-Benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, related to this compound, have shown potent antiproliferative activity against certain cancer cell lines, indicating potential in cancer research (Wu et al., 2017).
  • Photovoltaic Efficiency and Ligand-Protein Interactions :

    • Bioactive benzothiazolinone acetamide analogs, similar in structure to this compound, have been studied for their photovoltaic efficiency and interactions with proteins, implying their potential application in solar energy and biological studies (Mary et al., 2020).
  • Antimicrobial Activity :

    • Novel sulphonamide derivatives of N-(phenylsulfonyl)acetamide showed promising antimicrobial activity. This highlights the potential of N-(6-Formyl-benzo[
    [1,3]dioxol-5-yl)-acetamide in developing new antimicrobial agents .

Anticonvulsant Activity

  • Novel (benzo[1,3]dioxol-5-yloxy)-N′-(4-substituted benzylidene)acetohydrazide derivatives, structurally related to this compound, exhibited notable anticonvulsant activity, suggesting the potential for developing new epilepsy treatments (Singh & Tripathi, 2019).

Future Directions

The future directions for research on “N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide” could involve further exploration of its potential medicinal properties, given the known activities of related compounds . This could include more detailed studies of its mechanism of action, as well as optimization to afford more active analogs .

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes and proteins

Cellular Effects

N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide has been found to have significant effects on various types of cells. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several biochemical processes. It is known to bind with certain biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with certain transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

N-(6-formyl-1,3-benzodioxol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-6(13)11-8-3-10-9(14-5-15-10)2-7(8)4-12/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXGGRCXQNTYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1C=O)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501000795
Record name N-(6-Formyl-2H-1,3-benzodioxol-5-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79835-12-4
Record name NSC155252
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(6-Formyl-2H-1,3-benzodioxol-5-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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